![molecular formula C18H20FN5O B2390399 4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418714-81-3](/img/structure/B2390399.png)
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a fluoro-substituted phenyl group, and an aziridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Aziridine is a three-membered ring containing two carbon atoms and one nitrogen atom. The presence of these functional groups could potentially confer a wide range of chemical and biological properties to the compound .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and aziridine rings would add rigidity to the structure, while the fluoro-substituted phenyl group could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the aziridine ring is known to be reactive due to ring strain and could undergo ring-opening reactions . The pyrazole ring, on the other hand, might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the polar pyrazole ring and the electronegative fluorine atom could enhance the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[[4-fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-22-9-13(8-21-22)10-24-11-15(24)12-25-18-4-3-14(19)7-16(18)17-5-6-20-23(17)2/h3-9,15H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFOLTODVRZEKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)F)C4=CC=NN4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
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